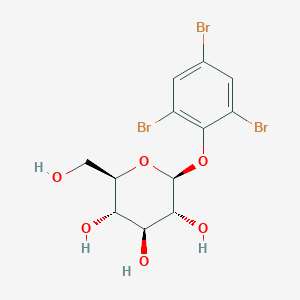

2,4,6-Tribromophenyl b-D-Glucopyranoside

Description

Significance of Glycosylation in Biological and Chemical Systems

Glycosylation is a fundamental process involving the enzymatic attachment of carbohydrates, known as glycans, to other molecules, most commonly proteins and lipids, forming glycoconjugates. wikipedia.orgthermofisher.com This modification is a type of post-translational modification that significantly increases the diversity of the proteome. thermofisher.comstudysmarter.co.uk In biological systems, glycosylation plays a critical role in a multitude of functions. For instance, it is essential for the correct folding and stability of many proteins, ensuring they adopt their proper three-dimensional structures. nih.govcreative-biostructure.com Glycans on cell surfaces are also vital for cell-to-cell recognition, adhesion, and signaling pathways, which are crucial for immune responses and development. wikipedia.orgstudysmarter.co.uk

In the realm of chemical synthesis, glycosylation is a key reaction for creating complex oligosaccharides and glycoconjugates. nih.govwikipedia.org The ability to synthetically attach sugar moieties to other molecules allows researchers to produce homogeneous glycoforms for study, which is often difficult to achieve through biological systems that typically produce a mixture of forms. acs.orgbachem.com This chemical control facilitates detailed investigations into the structure-function relationships of these biomolecules and aids in the development of glycoprotein-based therapeutics and vaccines. acs.orgfrontiersin.org The formation of the glycosidic bond is a central challenge in carbohydrate chemistry, requiring precise control over stereochemistry to yield the desired α- or β-linkage. nih.govwikipedia.org

Overview of Bromophenols as Natural and Anthropogenic Compounds

Bromophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more bromine atoms. wikipedia.org These compounds are found in the environment as a result of both natural production and human industrial activities. nih.govnih.gov

Natural sources of bromophenols are predominantly marine organisms, especially marine algae (red, brown, and green algae). nih.govresearchgate.net These organisms biosynthesize a wide variety of brominated compounds in a process involving bromoperoxidase enzymes, which utilize bromide present in seawater. nih.govmdpi.com

Anthropogenic sources are significant contributors to the environmental presence of bromophenols. nih.gov 2,4,6-Tribromophenol (B41969) (2,4,6-TBP), in particular, is produced in large quantities for industrial use. It serves as a reactive intermediate in the synthesis of more complex brominated flame retardants (BFRs), which are widely used in plastics, textiles, and electronics to reduce flammability. nih.govinchem.orgresearchgate.net Additionally, it has been used as a fungicide and wood preservative. nih.gov The degradation of larger BFRs in the environment can also release 2,4,6-TBP, contributing to its widespread distribution. nih.govresearchgate.net

Due to its multiple sources, 2,4,6-Tribromophenol is ubiquitously found in various environmental compartments, including water, soil, sediment, and air. nih.govresearchgate.netresearchgate.net It is considered a persistent environmental pollutant. inchem.org Studies on its fate in soil show that it can be mineralized by microorganisms, although it can also form non-extractable residues, binding to soil components like humic and fulvic acids. researchgate.netnih.gov Its presence in house dust and various foodstuffs represents a potential route of human exposure. nih.govresearchgate.net The continuous introduction of new flame retardants that can degrade into 2,4,6-TBP ensures its ongoing environmental relevance. researchgate.netresearchgate.net

Contextualization of Aryl Glucopyranosides in Environmental and Biochemical Research

Aryl glucopyranosides are a subclass of glycosides where a glucose molecule (glucopyranoside) is linked to an aromatic ring structure (the aryl group). 2,4,6-Tribromophenyl (B11824935) β-D-Glucopyranoside is an example of this class, combining the 2,4,6-tribromophenol moiety with a β-linked glucose sugar.

In biochemical research, synthetic aryl glycosides are valuable tools for studying enzyme mechanisms. For instance, aryl β-glycosides with different phenol groups can be synthesized to investigate the reactivity and transition-state structures of glycoside hydrolases, enzymes that break down carbohydrates. nih.gov The stability of the aryl-glycan bond, particularly in C-glycosides, compared to O-glycosides makes them of great interest in medicinal chemistry for developing enzyme inhibitors and other therapeutics. nih.govkyoto-u.ac.jp Research in this area focuses on creating stable compounds that can interact with biological systems for therapeutic or diagnostic purposes. nih.govmdpi.com In an environmental context, the formation of glycosides from pollutants like phenols is a known metabolic pathway in some organisms, representing a method of detoxification and increasing the water solubility of the xenobiotic compound, which can influence its environmental fate and transport.

Chemical Compound Data

The properties of 2,4,6-Tribromophenyl β-D-Glucopyranoside are determined by its two main components: the aglycone (2,4,6-Tribromophenol) and the sugar moiety (β-D-Glucopyranose).

Table 1: Properties of 2,4,6-Tribromophenol (Aglycone) Data sourced from PubChem CID 1483. nih.gov

| Property | Value |

| IUPAC Name | 2,4,6-tribromophenol |

| Molecular Formula | C₆H₃Br₃O |

| Molecular Weight | 330.80 g/mol |

| Appearance | White solid |

| CAS Number | 118-79-6 |

Table 2: Properties of 2,4,6-Tribromophenyl β-D-Glucopyranoside Data based on its chemical structure and related compounds.

| Property | Value |

| Synonym | (2,4,6-tribromo-phenyl)-β-D-glucopyranoside |

| Molecular Formula | C₁₂H₁₃Br₃O₆ |

| Molecular Weight | 492.94 g/mol |

| CAS Number | 33527-02-5 chemsrc.com |

| Structure | A β-D-glucopyranose molecule linked via an O-glycosidic bond from its anomeric carbon to the hydroxyl group of 2,4,6-tribromophenol. |

Structure

3D Structure

Properties

Molecular Formula |

C12H13Br3O6 |

|---|---|

Molecular Weight |

492.94 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m1/s1 |

InChI Key |

OLINLHROZJEXTO-GPTQDWHKSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br)Br |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br |

Origin of Product |

United States |

Synthetic Approaches and Structural Derivatization of Aryl Glucopyranosides

General Synthetic Methodologies for Glycopyranosides

The construction of the glycosidic bond is the cornerstone of glycopyranoside synthesis. The methodologies employed must address challenges related to reactivity, regioselectivity, and stereoselectivity.

Strategies for Glycosidic Bond Formation

The formation of an O-glycosidic bond involves the reaction of a glycosyl donor with a glycosyl acceptor. Over the years, numerous methods have been developed to achieve this transformation efficiently and with high stereocontrol.

One of the oldest and most fundamental methods is the Koenigs-Knorr reaction , first reported in 1901. wikipedia.orgnih.gov This reaction typically involves the use of a per-O-acylated glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor and an alcohol or phenol (B47542) as the glycosyl acceptor. wikipedia.org The reaction is promoted by heavy metal salts, such as silver carbonate or silver oxide, which activate the anomeric center of the glycosyl donor. wikipedia.orgnih.gov A key feature of the Koenigs-Knorr reaction is the role of the participating group at the C-2 position of the glucosyl donor. An acyl group, such as an acetyl group, can form a cyclic acyloxonium ion intermediate, which shields one face of the anomeric carbon, leading to the formation of the 1,2-trans-glycosidic linkage. wikipedia.org In the case of glucose, this results in the stereoselective formation of the β-anomer.

The Helferich modification of the Koenigs-Knorr reaction utilizes mercury salts, such as mercuric cyanide or mercuric bromide, as promoters. wikipedia.org Other methodologies include the use of glycosyl trichloroacetimidates, which are activated by Lewis acids, and glycosyl fluorides. mdpi.comthieme-connect.de

The choice of glycosyl donor, acceptor, promoter, and solvent all play crucial roles in the outcome of the glycosylation reaction. The relative reactivity of the donor and acceptor, as well as steric and electronic effects, influence the yield and stereoselectivity of the desired product.

Regioselective Protection and Deprotection Techniques

Monosaccharides like glucose possess multiple hydroxyl groups of similar reactivity, making regioselective functionalization a significant challenge. To direct the glycosylation to a specific hydroxyl group on a polyhydroxylated acceptor or to modify the synthesized glycoside, a careful strategy of protection and deprotection is necessary.

Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. In carbohydrate chemistry, common protecting groups for hydroxyl functions include acetals, ethers, and esters.

Acetals and Ketals: Cyclic acetals, such as benzylidene and isopropylidene groups, are frequently used to protect cis- or trans-vicinal diols. For instance, the 4- and 6-hydroxyl groups of a glucopyranoside can be selectively protected as a benzylidene acetal. orgsyn.org

Ethers: Benzyl (B1604629) ethers are widely used due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenolysis.

Esters: Acetyl and benzoyl esters are commonly employed to protect all hydroxyl groups of a monosaccharide, as seen in the case of penta-O-acetyl-β-D-glucose. These ester groups can be selectively removed under basic conditions.

The regioselective introduction and removal of these protecting groups allow for the stepwise construction of complex oligosaccharides and glycoconjugates. For instance, the selective deprotection of a single hydroxyl group on a fully protected monosaccharide can generate a glycosyl acceptor for a subsequent glycosylation reaction.

Stereochemical Control in Glycosylation Reactions

Controlling the stereochemistry at the anomeric center (C-1) to selectively form either an α- or β-glycosidic linkage is a paramount challenge in glycoside synthesis. As previously mentioned, the nature of the protecting group at the C-2 position of the glycosyl donor is a critical factor.

Neighboring group participation by an acyl group at C-2 is a powerful strategy for achieving 1,2-trans-glycosylation. The formation of a stable five-membered cyclic acyloxonium ion intermediate effectively blocks the α-face of the pyranose ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, resulting in the exclusive formation of the β-glycoside.

In the absence of a participating group at C-2 (e.g., when a non-participating benzyl ether is used), the stereochemical outcome is often less predictable and can be influenced by other factors, including the solvent, temperature, and the nature of the promoter. In such cases, a mixture of α- and β-anomers may be obtained. The anomeric effect, which thermodynamically favors the α-anomer in many cases, can also play a role.

Synthesis of 2,4,6-Tribromophenyl (B11824935) β-D-Glucopyranoside

The synthesis of 2,4,6-Tribromophenyl β-D-Glucopyranoside can be approached through established glycosylation methodologies, taking into account the specific properties of the 2,4,6-tribromophenol (B41969) aglycone.

Commercial Synthesis and Research Availability of the Compound

2,4,6-Tribromophenyl β-D-Glucopyranoside is not a commonly stocked commercial product. However, its per-O-acetylated precursor, 2,4,6-tribromophenyl tetra-O-acetyl-β-D-glucopyranoside , is available from specialty chemical suppliers for research purposes. sigmaaldrich.com This indicates that a synthetic route to this intermediate is established, likely for use in research and development. The availability of the acetylated form suggests that the final deprotected compound is typically prepared in the laboratory as needed.

The synthesis of the aglycone, 2,4,6-tribromophenol , can be achieved by the bromination of phenol. google.com

Analogous Synthetic Pathways for Related Aryl Glucopyranosides

While a specific, detailed experimental protocol for the synthesis of 2,4,6-Tribromophenyl β-D-Glucopyranoside is not readily found in the literature, its synthesis can be confidently predicted based on well-established procedures for analogous aryl glucopyranosides.

A plausible and widely used method would be the Koenigs-Knorr reaction . wikipedia.orgnih.gov This would involve the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) as the glycosyl donor with 2,4,6-tribromophenol as the glycosyl acceptor. The reaction would be promoted by a silver salt, such as silver(I) carbonate or silver(I) oxide, in an aprotic solvent like dichloromethane (B109758) or toluene. The acetyl protecting group at the C-2 position of the acetobromoglucose would ensure the stereoselective formation of the β-glycosidic linkage through neighboring group participation.

The resulting product would be 2,4,6-tribromophenyl tetra-O-acetyl-β-D-glucopyranoside. The final step would be the deprotection of the acetyl groups to yield the target compound, 2,4,6-Tribromophenyl β-D-Glucopyranoside. This is typically achieved through Zemplén deacetylation , which involves treating the acetylated glycoside with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). researchgate.net This method is highly efficient and generally provides the deprotected glycoside in high yield.

An example of a similar synthesis is that of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, which is prepared by reacting acetobromoglucose with sodium 4-nitrophenolate. prepchem.com

Below is a table summarizing the probable synthetic steps for 2,4,6-Tribromophenyl β-D-Glucopyranoside based on these analogous pathways.

| Step | Reactants | Reagents/Conditions | Product |

| Glycosylation (Koenigs-Knorr) | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide + 2,4,6-tribromophenol | Silver(I) carbonate, Dichloromethane | 2,4,6-tribromophenyl tetra-O-acetyl-β-D-glucopyranoside |

| Deprotection (Zemplén) | 2,4,6-tribromophenyl tetra-O-acetyl-β-D-glucopyranoside | Catalytic Sodium methoxide, Methanol | 2,4,6-Tribromophenyl β-D-Glucopyranoside |

Chemical Modifications of the Glucopyranoside Moiety

The hydroxyl groups of the glucose unit in 2,4,6-Tribromophenyl b-D-Glucopyranoside are primary targets for chemical derivatization. These modifications can range from simple esterification reactions to the attachment of additional sugar units.

Acetylation Reactions

Acetylation is a common method for protecting the hydroxyl groups of carbohydrates. In the case of this compound, this reaction leads to the formation of 2,4,6-Tribromophenyl tetra-O-acetyl-β-D-glucopyranoside. This derivative has been synthesized and is commercially available, indicating established protocols for its preparation. sigmaaldrich.com

The acetylation of aryl β-D-glucopyranosides is typically achieved by treating the parent glucoside with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base like pyridine (B92270) or sodium acetate. The reaction proceeds by the nucleophilic attack of the hydroxyl groups on the carbonyl carbon of the acetylating agent.

General Reaction Scheme for Acetylation:

2,4,6-Tribromophenyl β-D-Glucopyranoside + Acetic Anhydride/Pyridine → 2,4,6-Tribromophenyl tetra-O-acetyl-β-D-glucopyranoside

While specific reaction conditions and yields for the acetylation of this compound are not detailed in the readily available literature, general procedures for the acetylation of similar compounds, such as methyl α-D-glucopyranoside, involve stirring the glucoside with acetic anhydride and pyridine. mdpi.com The resulting product, 2,4,6-tribromophenyl tetra-O-acetyl-β-D-glucopyranoside, is a stable, crystalline solid. sigmaaldrich.com

| Product Name | Molecular Formula | CAS Number |

|---|---|---|

| 2,4,6-Tribromophenyl tetra-O-acetyl-β-D-glucopyranoside | C20H21Br3O10 | 35023-70-2 |

Malonylation Reactions

Malonylation, the introduction of a malonyl group, is a known modification of phenolic glucosides, particularly in plant metabolism. researchgate.net This reaction is often catalyzed by malonyltransferases, which utilize malonyl-CoA as the malonyl group donor. nih.govwikipedia.org Such enzymatic approaches offer high regioselectivity, often targeting specific hydroxyl groups on the sugar moiety. nih.gov

The malonylation of aryl glucosides can increase their water solubility and stability. researchgate.net While specific studies on the malonylation of this compound are not prevalent, the extensive research on malonyltransferases in plants suggests that enzymatic synthesis could be a viable route to produce malonylated derivatives of this compound. nih.govnih.gov A malonyltransferase from Cistanche tubulosa, for instance, has shown broad substrate promiscuity towards diverse glucosides. nih.gov

Potential Enzymatic Malonylation Reaction:

2,4,6-Tribromophenyl β-D-Glucopyranoside + Malonyl-CoA --(Malonyltransferase)--> Malonylated 2,4,6-Tribromophenyl β-D-Glucopyranoside

Chemical synthesis of malonylated glucosides is also possible, although it may require protecting group strategies to achieve regioselectivity.

| Reaction Type | Key Enzyme/Reagent | Potential Product |

|---|---|---|

| Enzymatic Malonylation | Malonyltransferase, Malonyl-CoA | Mono- or di-malonylated this compound |

Further Glycosylation of Glucopyranoside Derivatives

The attachment of additional sugar units to the glucopyranoside moiety of this compound can lead to the formation of oligosaccharide structures. A common method to achieve this is through transglycosylation reactions catalyzed by glycosidases, such as β-glucosidases. mdpi.comresearchgate.net

In a transglycosylation reaction, a glycosidase cleaves a glycosidic bond in a donor substrate and transfers the sugar moiety to an acceptor molecule, in this case, a hydroxyl group on the glucopyranoside of this compound. The outcome of the reaction, whether hydrolysis or transglycosylation, is dependent on the reaction conditions and the specific enzyme used. mdpi.comnih.gov β-glucosidases have been successfully used for the synthesis of various aryl-β-glucosides and oligosaccharides. mdpi.com For example, a β-glucosidase from Thermotoga maritima has been engineered to improve its transglycosylation efficiency for the synthesis of alkyl glycosides. nih.gov

Potential Transglycosylation Reaction:

2,4,6-Tribromophenyl β-D-Glucopyranoside + Glycosyl Donor --(β-Glucosidase)--> Glycosylated 2,4,6-Tribromophenyl β-D-Glucopyranoside

The regioselectivity of enzymatic glycosylation can be high, allowing for the specific formation of desired glycosidic linkages. mdpi.com

| Method | Enzyme | Potential Product Type |

|---|---|---|

| Transglycosylation | β-Glucosidase | Disaccharide derivative of this compound |

Mechanistic Studies of 2,4,6 Tribromophenyl β D Glucopyranoside Transformations

Investigation of Hydrolysis Pathways and Lability in Varying Chemical Environments

The stability of the glycosidic bond in 2,4,6-Tribromophenyl (B11824935) β-D-Glucopyranoside is highly dependent on the pH of the environment. Both alkaline and acidic conditions can promote its cleavage through distinct mechanistic pathways.

In alkaline environments, 2,4,6-Tribromophenyl β-D-Glucopyranoside undergoes cleavage to yield 2,4,6-Tribromophenol (B41969) as the primary aromatic product. The fate of the glucose moiety is more complex and depends on the specific reaction conditions, particularly the concentration of the base. Mechanistic studies on analogous compounds, such as 4-nitrophenyl β-D-glucoside, reveal several competing pathways that are applicable here. chemrxiv.orgchemrxiv.org

At moderately high pH, a direct bimolecular nucleophilic substitution (SN2-type) by a hydroxide (B78521) ion at the anomeric carbon (C-1) can occur, displacing the 2,4,6-tribromophenoxide anion. chemrxiv.org

At higher base concentrations, a more dominant pathway involves neighboring group participation by the C-2 hydroxyl group. The strong base abstracts the proton from the C-2 hydroxyl, forming a potent C-2 oxyanion. This internal nucleophile then attacks the anomeric center, displacing the tribromophenoxide group and forming a highly strained 1,2-anhydro sugar intermediate (a 1,2-epoxide). This intermediate is rapidly hydrolyzed by water to give glucose.

Under certain conditions, particularly with limited water, the glucose molecule formed can undergo further reactions. An important product can be Levoglucosan (1,6-anhydro-β-D-glucopyranose), which is formed via an intramolecular attack of the C-6 hydroxyl's alkoxide on the C-1 carbon.

If the reaction is conducted in an alcoholic solvent, such as methanol (B129727), the solvent can act as a nucleophile. For instance, in the presence of a base in methanol, the methanol can attack the anomeric carbon, leading to the formation of Methyl β-D-Glucopyranoside .

The primary products of alkaline-induced cleavage under various conditions are summarized below.

| Condition | Aromatic Product | Major Glycone-Derived Product(s) |

| Aqueous Hydroxide | 2,4,6-Tribromophenol | Glucose (via 1,2-anhydrosugar) |

| Forcing/Anhydrous | 2,4,6-Tribromophenol | Levoglucosan |

| Methanolic Base | 2,4,6-Tribromophenol | Methyl β-D-Glucopyranoside |

Under acidic conditions, the hydrolysis of 2,4,6-Tribromophenyl β-D-Glucopyranoside proceeds through a well-established A-1 (unimolecular) mechanism, which is common for most glycosides. cdnsciencepub.comresearchgate.net The reaction involves two key steps:

Rapid, Reversible Protonation: The reaction is initiated by the rapid and reversible protonation of the glycosidic oxygen atom, which connects the glucose unit to the tribromophenyl ring, forming a conjugate acid. cdnsciencepub.comresearchgate.net

Unimolecular Cleavage: The protonated substrate then undergoes a slow, rate-determining heterolytic cleavage of the C-1—O bond. This step is facilitated by the good leaving group nature of 2,4,6-tribromophenol. This cleavage results in the formation of a cyclic oxocarbenium ion intermediate. chemrxiv.org This ion is stabilized by resonance involving the endocyclic oxygen atom.

Nucleophilic Attack by Water: The highly electrophilic oxocarbenium ion is then rapidly attacked by a water molecule, leading to the formation of a hemiacetal, which, upon deprotonation, yields β-D-glucose.

Elucidation of Transition State Structures and Stereochemical Dynamics

Evidence for Oxocarbenium Ion-like Transition States

The hydrolysis of glycosides, including aryl β-D-glucosides, generally proceeds through a transition state that has significant oxocarbenium ion character. In this transition state, the anomeric carbon (C1) is sp²-hybridized, and the positive charge is delocalized between the anomeric carbon and the endocyclic oxygen atom (O5). This delocalization results in a partial double bond character for the C1-O5 bond.

The formation of this oxocarbenium ion-like transition state is favored due to the powerful charge stabilization provided by the endocyclic oxygen. The geometry of the sugar ring distorts from its ground state chair conformation to a half-chair or boat conformation to accommodate the planar sp²-hybridized anomeric carbon. For 2,4,6-tribromophenyl β-D-glucopyranoside, the excellent leaving group ability of the 2,4,6-tribromophenoxide facilitates the cleavage of the C1-O bond and the development of the oxocarbenium ion character at the anomeric center.

Anomeric Kinetic Isotope Effects (e.g., Anomeric-²H, Anomeric-¹³C)

Kinetic isotope effects (KIEs) are a powerful tool for probing the structure of transition states. By replacing an atom at a specific position with one of its heavier isotopes, changes in the reaction rate can be measured, providing information about bond breaking and changes in hybridization at that position in the transition state.

For glycoside hydrolysis, anomeric KIEs are particularly informative. A significant α-secondary deuterium (B1214612) KIE (kH/kD > 1) is typically observed when the anomeric carbon changes from sp³ hybridization in the ground state to sp² hybridization in an oxocarbenium ion-like transition state. This is because the out-of-plane bending vibration of the C1-H bond is less sterically hindered in the planar transition state. For the hydrolysis of α-D-glucopyranosyl fluoride, α-secondary tritium (B154650) KIEs ranging from 1.17 to 1.26 have been measured, indicating substantial oxocarbenium ion character in the transition state. nih.gov

Similarly, a primary ¹³C KIE at the anomeric carbon (k¹²C/k¹³C > 1) would provide evidence for the cleavage of the C1-O glycosidic bond in the rate-determining step. For enzymatic hydrolysis of some aryl glucosides, an α-secondary kinetic isotope effect of 1.12 has been observed. nih.gov While specific KIE data for 2,4,6-tribromophenyl β-D-glucopyranoside are not available, similar values would be expected for a mechanism involving an oxocarbenium ion-like transition state.

| Kinetic Isotope Effect Type | Typical Observed Value for Glycoside Hydrolysis | Mechanistic Implication |

|---|---|---|

| Anomeric-²H (α-secondary) | 1.10 - 1.25 | Change from sp³ to sp² hybridization at C1 (Oxocarbenium ion-like TS) |

| Anomeric-¹³C (primary) | > 1.00 | Cleavage of the C1-O glycosidic bond in the rate-determining step |

Nucleophilic Participation by Vicinal Hydroxyl Groups (e.g., C2-Hydroxyl)

For 1,2-trans-glucosides such as 2,4,6-tribromophenyl β-D-glucopyranoside, the hydroxyl group at the C2 position can act as an intramolecular nucleophile, participating in the cleavage of the glycosidic bond. This phenomenon, known as neighboring group participation, is particularly prevalent under basic or neutral conditions.

In this mechanism, the C2-hydroxyl group, often in its deprotonated oxyanion form under basic conditions, attacks the anomeric carbon from the backside as the aglycone departs from the front side. This intramolecular SN2 reaction results in the formation of a strained, highly reactive 1,2-anhydro sugar (epoxide) intermediate. This intermediate is then rapidly attacked by a nucleophile, such as a water molecule, from the opposite side, leading to the final product.

This pathway has been observed in the hydrolysis of 4-nitrophenyl β-D-glucoside at high pH. chemrxiv.org The stereochemistry of the C2-hydroxyl group, being trans to the aglycone in a β-glucoside, is perfectly positioned for this type of intramolecular attack.

Retention and Inversion of Configuration During Glycosyl Transfer

The stereochemical outcome of a glycosyl transfer reaction, either retention or inversion of the anomeric configuration, is dictated by the reaction mechanism.

Inversion of configuration at the anomeric center is characteristic of a direct bimolecular nucleophilic substitution (SN2) mechanism. In this case, an external nucleophile attacks the anomeric carbon from the side opposite to the leaving group, resulting in a Walden inversion of the stereochemistry.

Retention of configuration can occur through two main pathways:

A double displacement mechanism, often enzyme-catalyzed, where a nucleophilic residue from the enzyme first attacks the anomeric carbon with inversion, forming a covalent glycosyl-enzyme intermediate. A subsequent attack by a nucleophile (e.g., water) on this intermediate, again with inversion, results in a net retention of the original stereochemistry.

Neighboring group participation by the C2-hydroxyl group, as described in the previous section. The formation of the 1,2-anhydro sugar intermediate involves an inversion of configuration at C1. The subsequent attack by a nucleophile on C1 of the epoxide also proceeds with inversion. The net result of these two successive inversions is the retention of the original β-configuration. The hydrolysis of o-nitrophenyl beta-D-glucopyranoside by β-glucosidase has been shown to proceed with retention of configuration. nih.gov

For 2,4,6-tribromophenyl β-D-glucopyranoside, the specific stereochemical outcome of a glycosyl transfer reaction would depend on the reaction conditions and the nature of the nucleophile and/or catalyst involved.

Biotransformation and Environmental Fate of 2,4,6 Tribromophenyl β D Glucopyranoside

Formation as a Glycosylated Metabolite of 2,4,6-Tribromophenol (B41969) in Biological Systems

2,4,6-Tribromophenyl (B11824935) β-D-glucopyranoside is a significant metabolite of 2,4,6-Tribromophenol (2,4,6-TBP), a widely detected bromophenol in the environment. nih.gov In biological systems, particularly in plants, the formation of this glycosylated conjugate is a key step in the biotransformation of 2,4,6-TBP. nih.gov Studies using rice plants (Oryza sativa) have demonstrated that when exposed to 2,4,6-TBP, a substantial portion is metabolized through various pathways, with glycosylation being a crucial process. nih.govnih.gov

In hydroponic experiments, rice plants metabolized 99.2% of the administered 2,4,6-TBP after five days of exposure. nih.govresearchgate.net This rapid transformation leads to the production of numerous metabolites, with a significant number being Phase II conjugates. nih.govnih.gov Among these, the predominant glycosylation product, identified as TP490, is 2,4,6-Tribromophenyl β-D-glucopyranoside. nih.gov The formation of this and other glucose conjugates is confirmed through liquid chromatography combined with high-resolution mass spectrometry, which detects the characteristic neutral loss of a monosaccharide from the parent molecule. nih.gov

The biotransformation of 2,4,6-TBP into its glucopyranoside conjugate occurs rapidly. In studies with rice cell suspensions, 22.6% of the dissipated 2,4,6-TBP was converted into sulfated and glycosylated conjugates within just three hours. nih.gov Specifically, in rice seedlings, up to 1.86% of the initial 2,4,6-TBP was converted to 2,4,6-Tribromophenyl β-D-glucopyranoside (TP490) within 24 hours, while in cell exposure systems, this conversion reached 8.10% in 3 hours. nih.gov This highlights the efficiency of glycosylation in the metabolic processing of 2,4,6-TBP in plant tissues. nih.gov

Metabolic Pathways in Plants

Plants utilize complex detoxification pathways to manage exposure to toxic chemicals, including xenobiotics like bromophenols. nih.govresearchgate.net Glycosylation, a Phase II metabolic reaction, is a primary mechanism for detoxifying such compounds. nih.govacs.org This process involves the conjugation of the xenobiotic with a sugar moiety, typically glucose, which increases the molecule's polarity and water solubility. nih.govuomus.edu.iq This alteration facilitates the sequestration and reduces the biological activity and toxicity of the parent compound. nih.govnih.gov

2,4,6-Tribromophenol itself is often a decomposition product of larger, more complex emerging organic pollutants, such as the flame retardant tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.net Once present in the plant system, 2,4,6-TBP undergoes a variety of Phase I and Phase II metabolic transformations. A comprehensive study on rice plants identified forty different transformation products, indicating a complex network of metabolic pathways. nih.govnih.gov

These pathways include:

Debromination: The removal of bromine atoms from the phenol (B47542) ring. For instance, the metabolite 2,4-dibromophenol was identified, suggesting that debromination occurs at the ortho position of 2,4,6-TBP. nih.gov

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring. nih.govnih.gov

Methylation: The addition of a methyl group, a common Phase II reaction. nih.govacs.org

Sulfation: Conjugation with a sulfate (B86663) group, another key Phase II pathway that increases water solubility. nih.govnih.gov

Coupling Reactions: Dimeric reactions of 2,4,6-TBP were observed to form more complex and potentially toxic products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins/furans (PBDD/Fs). nih.govnih.gov

These transformation pathways can occur before or in parallel with glycosylation, creating a diverse array of metabolites within the plant. nih.gov

Table 1: Key Transformation Pathways of 2,4,6-TBP in Rice Plants and Resulting Products

| Transformation Pathway | Reaction Type | Example Metabolite(s) Identified |

| Debromination | Phase I | 2,4-Dibromophenol |

| Hydroxylation | Phase I | Hydroxylated TBP derivatives |

| Coupling Reactions | Phase I | OH-PBDEs and PBDD/Fs |

| Glycosylation | Phase II | 2,4,6-Tribromophenyl β-D-glucopyranoside (TP490) |

| Sulfation | Phase II | Sulfated 2,4,6-TBP conjugates (TP408) |

| Methylation | Phase II | Methylated 2,4,6-TBP derivatives |

| Malonylation | Phase II (Subsequent) | Malonylated glucoside conjugate of 2,4,6-TBP (TP595) |

This table is generated based on data from a study on the metabolism of 2,4,6-TBP in rice plants. nih.gov

Following the initial glycosylation of 2,4,6-TBP to form 2,4,6-Tribromophenyl β-D-glucopyranoside, further conjugation reactions can occur. nih.gov This subsequent metabolism represents a deeper level of processing of the xenobiotic conjugate, often involving the attachment of other groups to the sugar moiety. nih.gov

Acetylation is a known Phase II conjugation reaction where an acetyl group is added to a molecule. nih.govdrughunter.com In the context of xenobiotic metabolism in plants, acetylation reactions were proposed as part of the screening strategy to identify metabolites of 2,4,6-TBP. nih.govacs.org While specific acetylated derivatives of 2,4,6-Tribromophenyl β-D-glucopyranoside were not explicitly confirmed in the referenced studies, the identification of acylation metabolites in general suggests that this pathway is plausible for the further transformation of the glucoside conjugate. nih.gov

The malonylation of glycosylated xenobiotics is a well-documented pathway in plants for further detoxification and compartmentalization. Research has definitively identified a malonylated product of the 2,4,6-TBP glucose conjugate in rice plants. nih.gov This metabolite, designated as TP595, was identified as a malonylated hexose sugar conjugated with the initial glucoside (TP490). nih.gov The presence of this compound confirms that after the initial formation of 2,4,6-Tribromophenyl β-D-glucopyranoside, a malonyl group can be added to the glucose portion of the molecule, representing a further step in the Phase II metabolic processing of 2,4,6-TBP. nih.gov

Subsequent Phase II Conjugation of 2,4,6-Tribromophenyl β-D-Glucopyranoside

Further Glycosylation of the Glucopyranoside Conjugate

The formation of 2,4,6-tribromophenyl β-D-glucopyranoside (2,4,6-TBP-Glc), a major glycosylation conjugate of 2,4,6-tribromophenol (2,4,6-TBP), is a critical step in a cascade of further metabolic transformations within plant tissues. Following its initial synthesis, 2,4,6-TBP-Glc can undergo sequential conversions to form more complex conjugates. Research has shown that after 24 hours of exposure in rice seedlings, the concentration of 2,4,6-TBP-Glc, which is the most abundant initial glycosylation product, begins to decrease significantly. This decline suggests that it serves as a substrate for further metabolic processes, including additional glycosylation events as well as acetylation and malonylation. nih.gov These subsequent reactions are part of the plant's Phase II metabolism, aimed at detoxifying and sequestering xenobiotics.

Transport, Translocation, and Compartmentalization in Plant Tissues

The fate of 2,4,6-TBP-Glc within a plant is governed by complex transport and compartmentalization processes that dictate its distribution across different tissues and cellular compartments.

Distribution in Roots, Stems, and Leaves

Studies on rice seedlings have revealed that glycosylation conjugates of 2,4,6-TBP are exclusively compartmentalized within the roots. nih.govnih.gov This is in contrast to other conjugates, such as sulfated forms, which can be vertically transported into the leaf sheaths and leaves. nih.gov The physical properties of the glycoside, particularly its water solubility, may influence its mobility. It is hypothesized that the Casparian strip in the root's endodermis may act as a barrier, hindering the apoplastic (between cells) transport of these glycosylation conjugates to the aerial parts of the plant. nih.gov

Excretion into Rhizosphere and Hydroponic Solutions

A significant portion of the 2,4,6-TBP-Glc formed in plant roots is excreted back into the surrounding environment, such as the hydroponic solution in experimental setups. nih.govnih.gov In studies with rice seedlings, the predominant glycosylation conjugate was found to be excreted into the hydroponic solution after its formation in the roots. nih.gov This excretion mechanism is a key detoxification strategy for the plant, reducing the internal accumulation of both the parent compound and its metabolites. nih.govnih.gov Research has shown that a substantial percentage (77.1–90.2%) of the major glycosylation conjugate is found in the hydroponic solution, highlighting the importance of this export process. nih.gov

Intracellular Compartmentalization (e.g., Vacuoles, Protoplasts, Cell Wall)

At the cellular level, 2,4,6-TBP-Glc and other glycosylation conjugates are actively sequestered into specific compartments to minimize their potential toxicity to cellular processes in the cytoplasm. nih.govnih.gov Research has demonstrated that these conjugates are sequestered in cell vacuoles and cell walls. nih.gov The transport of glycosylation conjugates from the cytoplasm into the vacuole has been identified as a key component of Phase III metabolism in plants. nih.gov This compartmentalization within the root cells, particularly in the vacuole, effectively isolates the xenobiotic conjugate from the metabolically active regions of the cell. nih.govnih.gov

Environmental Transformations of the Glucopyranoside Conjugate

Once excreted from the plant, 2,4,6-TBP-Glc can undergo further transformations in the external environment.

Deglycosylation Processes in Cultivation Solutions

Deglycosylation, the removal of the glucose moiety from the 2,4,6-TBP-Glc conjugate, can occur in the cultivation solution. This process essentially reverses the detoxification step performed by the plant, releasing the more toxic parent compound, 2,4,6-TBP. The stability of the glycosidic bond can be influenced by factors such as pH.

Role of Microorganisms and Plant Exudates in Deglycosylation

The biotransformation of 2,4,6-Tribromophenyl β-D-Glucopyranoside in the environment is a critical process influencing its persistence, toxicity, and fate. A key step in its degradation is deglycosylation, the cleavage of the β-glycosidic bond to release the aglycone, 2,4,6-tribromophenol (TBP), and a glucose molecule. This process is primarily mediated by the enzymatic activity of microorganisms, which can be significantly influenced by the presence of plant root exudates in the rhizosphere.

Microbial Deglycosylation

Soil and aquatic environments harbor a diverse range of microorganisms, including bacteria and fungi, that produce a variety of extracellular enzymes to break down complex organic molecules. Among these, β-glucosidases play a pivotal role in the carbon cycle by hydrolyzing β-glycosidic linkages in various glucosides. It is through the action of these enzymes that 2,4,6-Tribromophenyl β-D-Glucopyranoside is likely to be deglycosylated.

The enzymatic hydrolysis of the β-glycosidic bond in 2,4,6-Tribromophenyl β-D-Glucopyranoside by microbial β-glucosidases releases 2,4,6-tribromophenol and glucose. The liberated glucose can serve as a readily available carbon and energy source for the microorganisms, further stimulating their growth and metabolic activity. ijcmas.com The subsequent fate of the released 2,4,6-tribromophenol is then subject to further microbial degradation, which can involve processes such as reductive debromination. nih.govtandfonline.com For instance, studies have shown that bacteria like Ochrobactrum sp. can utilize 2,4,6-TBP as a sole carbon and energy source. nih.govtandfonline.com

The efficiency of this deglycosylation step is dependent on several factors, including the abundance and diversity of the microbial community, the specific activity of their β-glucosidases towards brominated phenolic glucosides, and environmental conditions such as pH, temperature, and nutrient availability. ijcmas.com

Influence of Plant Exudates

In vegetated environments, the rhizosphere—the narrow region of soil that is directly influenced by root secretions—is a hotspot of microbial activity. mdpi.com Plant roots release a complex mixture of organic compounds, collectively known as root exudates, which include sugars, amino acids, organic acids, and secondary metabolites. mdpi.comnih.gov These exudates can significantly shape the composition and metabolic activity of the rhizospheric microbial community.

Root exudates can influence the deglycosylation of 2,4,6-Tribromophenyl β-D-Glucopyranoside in several ways:

Chemoattraction and Selection of Specific Microbes: Certain compounds in root exudates can act as chemoattractants for specific microbial species, including those with a high capacity for degrading complex organic compounds. nih.gov This can lead to the enrichment of a microbial community in the rhizosphere that is particularly effective at producing the necessary enzymes for the breakdown of compounds like 2,4,6-Tribromophenyl β-D-Glucopyranoside.

Induction of Enzyme Synthesis: Some secondary metabolites present in root exudates, such as flavonoids, are structurally similar to aromatic compounds like TBP. nih.gov The presence of these compounds may induce the expression of genes encoding for degradative enzymes, including β-glucosidases, in certain microbial strains through a process known as co-metabolism.

While direct evidence for the influence of plant exudates on the deglycosylation of 2,4,6-Tribromophenyl β-D-Glucopyranoside is limited, the established principles of rhizosphere ecology strongly suggest a significant role. The interaction between plant roots and microorganisms creates a dynamic environment where the breakdown of such xenobiotic compounds can be accelerated.

Interactive Data Table: Factors Influencing Microbial Deglycosylation

| Factor | Description | Potential Impact on Deglycosylation of 2,4,6-Tribromophenyl β-D-Glucopyranoside |

| Microbial Biomass | The total mass of microorganisms in the soil or water. | Higher biomass generally leads to higher enzyme production and faster deglycosylation. |

| β-Glucosidase Activity | The specific activity of the β-glucosidase enzymes produced by the microbial community. | Higher specific activity towards the substrate results in more efficient cleavage of the glycosidic bond. |

| Root Exudate Composition | The types and concentrations of organic compounds released by plant roots. | Can selectively stimulate or inhibit microbial populations and their enzymatic activities. |

| Soil/Sediment Properties | pH, organic matter content, and nutrient availability. | Optimal conditions can enhance microbial growth and enzyme function, leading to increased deglycosylation rates. |

| Presence of Co-contaminants | Other organic pollutants in the environment. | May either inhibit or, in some cases of co-metabolism, enhance the degradation of the target compound. |

Analytical Methodologies in the Research of 2,4,6 Tribromophenyl β D Glucopyranoside

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating 2,4,6-Tribromophenyl (B11824935) β-D-Glucopyranoside from complex mixtures and preparing it for further analysis. The choice of technique depends on the specific research goal, from profiling related metabolites to elucidating the primary structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the profiling of metabolites related to 2,4,6-Tribromophenyl β-D-Glucopyranoside. Due to the low volatility of glycosides, a crucial derivatization step is required to make the compound suitable for GC analysis. nih.gov This process, typically involving trimethylsilylation, replaces active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the molecule's volatility. nih.gov

Once derivatized, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing these spectra to established libraries, researchers can identify known metabolites or deduce the structures of novel ones. nih.govbiochemjournal.com For instance, the analysis could identify the aglycone, 2,4,6-tribromophenol (B41969), a known related compound that has been analyzed using GC-MS methodologies. nih.govresearchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Structural Elucidation

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the structural elucidation of compounds like 2,4,6-Tribromophenyl β-D-Glucopyranoside directly from complex matrices. ijpsm.com This method combines the potent separation capabilities of liquid chromatography with the precise mass analysis of HRMS. researchgate.net The LC component separates the target compound from other substances in a sample, after which the eluent is introduced into the mass spectrometer. nih.govnih.gov

HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent ion. algimed.comthermofisher.com Furthermore, by inducing fragmentation of the isolated parent ion (MS/MS), a fragmentation pattern is generated. For 2,4,6-Tribromophenyl β-D-Glucopyranoside, this would likely show a characteristic loss of the glucose moiety (162 Da), leaving the protonated 2,4,6-tribromophenol aglycone. This detailed information on both the parent molecule and its fragments is invaluable for confirming the compound's identity and elucidating its structure. measurlabs.com

Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers enhanced separation efficiency and sensitivity compared to conventional HPLC. The use of smaller stationary phase particles in UPLC columns results in sharper peaks and better resolution, which is critical when analyzing complex biological or environmental samples. nih.gov

Coupled with a QTOF mass spectrometer, this technique provides both high-resolution and accurate mass measurements for precursor and product ions. frontiersin.org This capability is crucial for distinguishing between isomers and identifying unknown compounds. nih.govresearchgate.net In the analysis of 2,4,6-Tribromophenyl β-D-Glucopyranoside, UPLC-QTOF-MS would provide precise retention time data, the accurate mass of the molecular ion for formula determination, and high-resolution fragmentation spectra to confirm the connectivity of the tribromophenyl and glucopyranoside units.

Table 1: Comparison of Chromatographic Techniques for 2,4,6-Tribromophenyl β-D-Glucopyranoside Analysis

| Feature | GC-MS | LC-HRMS | UPLC-QTOF-MS |

|---|---|---|---|

| Primary Application | Metabolite Profiling | Structural Elucidation | Identification & Quantification |

| Sample Volatility | Requires derivatization | Not required | Not required |

| Separation Principle | Boiling point / Polarity | Polarity / Partitioning | Polarity / Partitioning (High Resolution) |

| Mass Analyzer | Quadrupole / Ion Trap | Orbitrap / FT-ICR | Quadrupole Time-of-Flight |

| Key Data Output | Retention Time, Mass Spectrum | Retention Time, Accurate Mass, MS/MS Spectra | High-Resolution Retention Time, Accurate Mass, MS/MS Spectra |

| Primary Advantage | Excellent for volatile/derivatized small molecules | High mass accuracy for formula determination | High throughput and separation efficiency |

Spectroscopic Characterization for Structural Confirmation

Following chromatographic separation, spectroscopic techniques provide the definitive evidence required for the unambiguous structural confirmation of 2,4,6-Tribromophenyl β-D-Glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural assignment of organic molecules. core.ac.uk Through a series of one- and two-dimensional experiments, NMR allows for the precise mapping of the carbon and proton framework of 2,4,6-Tribromophenyl β-D-Glucopyranoside.

¹H NMR: This experiment provides information about the chemical environment of each proton in the molecule. For the target compound, distinct signals would be observed for the two aromatic protons on the tribromophenyl ring and the protons of the glucose unit, including the anomeric proton whose chemical shift and coupling constant confirm the β-configuration of the glycosidic bond.

¹³C NMR: This spectrum reveals the number of unique carbon atoms and their chemical environments. Signals corresponding to the six carbons of the tribromophenyl ring (three of which are substituted with bromine) and the six carbons of the glucopyranoside moiety would be expected. nih.govresearchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for linking the tribromophenyl ring to the glucose unit through the glycosidic oxygen.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Phenyl β-D-Glucopyranoside Structure

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Glucosyl H-1' | ~5.0-5.2 (d) | ~101-103 |

| Glucosyl H-2' | ~3.5-3.7 (m) | ~73-75 |

| Glucosyl H-3' | ~3.6-3.8 (m) | ~76-78 |

| Glucosyl H-4' | ~3.6-3.8 (m) | ~70-72 |

| Glucosyl H-5' | ~3.7-3.9 (m) | ~76-78 |

| Glucosyl H-6'a, H-6'b | ~3.8-4.0 (m) | ~61-63 |

| Aromatic H-3, H-5 | ~7.6-7.8 (s) | ~118-120 |

| Aromatic C-1 | - | ~155-157 |

| Aromatic C-2, C-6 | - | ~116-118 |

| Aromatic C-4 | - | ~120-122 |

Note: These are approximate values. Actual shifts for 2,4,6-Tribromophenyl β-D-Glucopyranoside would be influenced by the bromine substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While also used in conjunction with chromatography, High-Resolution Mass Spectrometry (HRMS) as a standalone spectroscopic technique is vital for confirming the elemental composition of a purified compound. measurlabs.comcore.ac.uk By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS provides an experimentally determined mass. algimed.com This accurate mass can then be compared to the calculated theoretical mass for a proposed molecular formula. A close match (typically within a few parts per million) provides strong evidence for the correctness of the assigned formula, C₁₂H₁₃Br₃O₆, for 2,4,6-Tribromophenyl β-D-Glucopyranoside. nih.gov

Quantitative Analysis Approaches

Quantitative analysis of 2,4,6-Tribromophenyl β-D-Glucopyranoside would rely on the fundamental principles of analytical chemistry to ensure that measurements are reliable and reproducible. This involves a systematic validation of the analytical method, encompassing the assessment of linearity, detection limits, and accuracy.

A cornerstone of quantitative analysis is the establishment of a linear relationship between the concentration of an analyte and the signal generated by an analytical instrument. This is typically achieved by creating a calibration curve. To construct a calibration curve for 2,4,6-Tribromophenyl β-D-Glucopyranoside, a series of standard solutions with known concentrations would be prepared and analyzed. The response of the instrument (e.g., peak area in chromatography or absorbance in spectroscopy) is then plotted against the corresponding concentration.

The linearity of this relationship is a critical parameter. It is often evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear correlation. For instance, in the validation of analytical methods for other compounds, a correlation coefficient greater than 0.999 is often considered strong evidence of linearity. researchgate.net The deviation of back-calculated concentrations from the true concentrations for each calibration point should ideally be within a predefined acceptable range, such as ≤ 20%.

Table 1: Illustrative Example of Linearity Data for a Glucoside Analyte

| Concentration (ng/mL) | Instrument Response (Arbitrary Units) | Back-Calculated Concentration (ng/mL) | Deviation (%) |

| 0.25 | 4850 | 0.24 | -4.0 |

| 0.50 | 9980 | 0.51 | +2.0 |

| 1.00 | 20150 | 1.02 | +2.0 |

| 5.00 | 100500 | 4.98 | -0.4 |

| 10.00 | 201200 | 10.06 | +0.6 |

| 20.00 | 400800 | 19.95 | -0.25 |

This table is a hypothetical representation to illustrate the concept of a calibration curve and linearity assessment.

The Method Detection Limit (MDL) is a crucial parameter that defines the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from the results of a method blank. epa.gov The procedure for determining the MDL is designed to be a straightforward technique applicable to a wide variety of analytical methods. epa.gov

The determination of the MDL for 2,4,6-Tribromophenyl β-D-Glucopyranoside would involve the analysis of a minimum of seven replicate samples spiked at a low concentration, typically one to five times the expected MDL. usgs.gov The standard deviation of these measurements is then used to calculate the MDL. usgs.gov

For structurally related compounds like 2,4,6-tribromophenol, analytical methods have been developed to achieve very low detection limits. For example, a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for 2,4,6-tribromophenol in solid dosage formulations reported detection limits in the range of 1-100 pg/tablet, and for water-based solutions, in the range of 0.04-4 ng/L. nih.gov These values highlight the sensitivity that can be achieved for brominated phenolic compounds and suggest that a similarly sensitive method could be developed for 2,4,6-Tribromophenyl β-D-Glucopyranoside.

The accuracy and precision of an analytical method are evaluated by assessing the recovery and the relative standard deviation (RSD), respectively. Recovery experiments involve analyzing samples spiked with a known concentration of the analyte. The percentage of the spiked amount that is detected by the analytical method is the recovery. For many analytical methods, average recoveries between 70% and 120% are considered acceptable. nih.gov

Precision is a measure of the repeatability of the method and is typically expressed as the RSD of a series of measurements. An RSD of ≤ 20% is a common requirement for the precision of analytical methods. nih.gov

In the analysis of glucosides of acidic herbicides, recovery was assessed at five different concentration levels. nih.gov For 2,4-D glucoside, the average recovery was found to be around 74% with an RSD of less than 20%. nih.gov

Table 2: Example of Recovery and Precision Data for a Related Glucoside

| Spiked Concentration (µg/kg) | Mean Measured Concentration (µg/kg) | Recovery (%) | RSD (%) |

| 2.5 | 1.85 | 74.0 | 15.2 |

| 5.0 | 3.80 | 76.0 | 12.5 |

| 10.0 | 7.20 | 72.0 | 10.8 |

| 20.0 | 15.00 | 75.0 | 9.5 |

| 38.0 | 28.88 | 76.0 | 8.7 |

This data is for 2,4-D glucoside and serves as an illustrative example of how recovery and precision would be evaluated for 2,4,6-Tribromophenyl β-D-Glucopyranoside. nih.gov

Application of Isotopic Labeling for Mechanistic and Quantitative Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through chemical reactions or biological pathways. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) [²H] for hydrogen [¹H]), researchers can gain insights into reaction mechanisms and improve the accuracy of quantitative analysis.

One of the most valuable applications of isotopic labeling in quantitative analysis is the use of isotope-labeled internal standards. A ¹³C-labeled version of 2,4,6-Tribromophenyl β-D-Glucopyranoside would be an ideal internal standard for its own quantification. Because the ¹³C-labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can be added to a sample at the beginning of the analytical procedure to correct for any loss of analyte during sample preparation and analysis.

Mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio. This allows for highly accurate and precise quantification. While specific studies employing ¹³C-labeled 2,4,6-Tribromophenyl β-D-Glucopyranoside are not documented in the available literature, the use of stable isotope-labeled compounds, such as ¹³C-labeled glucose, is a common practice in metabolic research and quantitative analysis. isotope.com

Deuterium labeling is a key tool for investigating reaction mechanisms through the study of the kinetic isotope effect (KIE). princeton.edu The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. princeton.edu By strategically replacing hydrogen atoms with deuterium in the 2,4,6-Tribromophenyl β-D-Glucopyranoside molecule, researchers could determine whether a particular C-H bond is broken in the rate-determining step of a reaction.

If a significant KIE is observed (i.e., the reaction rate is slower with the deuterated compound), it provides strong evidence that the C-H bond at the labeled position is cleaved during the rate-limiting step. nih.govnih.gov This information is invaluable for elucidating reaction pathways, such as enzymatic hydrolysis or chemical degradation of the glucoside. The magnitude of the KIE can also provide insights into the structure of the transition state of the reaction.

Research Perspectives and Future Directions for 2,4,6 Tribromophenyl β D Glucopyranoside

Role as a Substrate in Enzymatic Activity Assays (e.g., β-Glucosidase Activity Tests)

2,4,6-Tribromophenyl (B11824935) β-D-Glucopyranoside is a valuable chromogenic substrate for the detection and characterization of β-glucosidase activity. β-glucosidases are enzymes that catalyze the hydrolysis of the β-glycosidic bonds in β-D-glucosides, releasing glucose. mdpi.com The use of aryl-β-glucosides, such as 2,4,6-Tribromophenyl β-D-Glucopyranoside, facilitates a straightforward method for monitoring this activity.

The assay principle relies on the enzymatic cleavage of the glycosidic bond, which liberates the aglycone, 2,4,6-tribromophenol (B41969). The release of this phenolic compound can be monitored and quantified, often spectrophotometrically, providing a direct measure of enzyme activity. megazyme.comsigmaaldrich.com This method is analogous to assays using other nitrophenyl-based substrates where the release of a colored nitrophenolate ion is measured. researchgate.netsigmaaldrich.com

The kinetic parameters of the enzymatic hydrolysis, such as the Michaelis-Menten constant (KM) and the catalytic rate (kcat), can be determined using this substrate. diva-portal.org These values provide critical insights into the enzyme's affinity for the substrate and its catalytic efficiency. By comparing the hydrolysis rates of 2,4,6-Tribromophenyl β-D-Glucopyranoside with other substrates, researchers can investigate the substrate specificity of different β-glucosidases. nih.gov The properties of the leaving group, in this case, the 2,4,6-tribromophenolate anion, are crucial for these kinetic studies.

| Substrate | Abbreviation | Aglycone (Leaving Group) | Detection Method |

|---|---|---|---|

| p-Nitrophenyl-β-D-Glucopyranoside | pNPG | p-Nitrophenol | Colorimetric (absorbance at ~405 nm after alkalinization) |

| o-Nitrophenyl-β-D-Glucopyranoside | oNPG | o-Nitrophenol | Colorimetric (absorbance at ~420 nm) |

| 2,4,6-Tribromophenyl β-D-Glucopyranoside | TBPG | 2,4,6-Tribromophenol | Spectrophotometric (UV range) or HPLC |

| 4-Methylumbelliferyl-β-D-Glucopyranoside | MUG | 4-Methylumbelliferone | Fluorometric (excitation ~365 nm, emission ~445 nm) |

Implications for Environmental Science and Ecotoxicology Research

The study of 2,4,6-Tribromophenyl β-D-Glucopyranoside offers significant insights into the behavior of brominated environmental contaminants.

2,4,6-Tribromophenol (TBP), the aglycone of this glycoside, is a compound of environmental concern. It is used in the production of brominated flame retardants and can also be formed as a disinfection by-product during the chlorination of seawater. researchgate.netnih.gov Its presence in aquatic environments poses a risk to organisms. nih.gov

2,4,6-Tribromophenyl β-D-Glucopyranoside serves as a model compound to study the environmental fate of TBP when it is in a conjugated form. In the environment, the primary degradation pathway for such a glycoside would be the cleavage of the glycosidic bond, either through microbial enzymatic action or abiotic hydrolysis. researchgate.netnih.gov This process releases the more persistent and toxic TBP into the ecosystem. Studying the rate and conditions of this cleavage helps predict how quickly the free contaminant is released from less mobile or bioavailable glycosidic precursors. The subsequent fate of the released TBP is governed by processes like phototransformation. nih.gov

Once 2,4,6-Tribromophenyl β-D-Glucopyranoside is hydrolyzed in an environmental matrix, the focus shifts to the transformation of the liberated 2,4,6-tribromophenol. Research on the phototransformation of TBP in aqueous solutions has shown that it degrades into several products. The primary mechanism appears to be hydrodebromination, leading to the formation of dihydroxylated dibromobenzene compounds. nih.gov Other identified products suggest that photodimerization can also occur. nih.gov Understanding these transformation products is crucial for a complete environmental risk assessment, as they may have different toxicities and persistence compared to the parent compound.

| Product Class | Specific Compounds Identified | Implied Reaction Pathway |

|---|---|---|

| Hydroxylated Debromination Products | Dihydroxylated dibromobenzene (di-OH-DBB) isomers | Hydrodebromination |

| Dimerization Products | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) | Photodimerization |

| Dimerization Products | Dihydroxylated polybrominated biphenyls (di-OH-PBBs) | Photodimerization |

Brominated compounds, including brominated flame retardants, are known to bioaccumulate and biomagnify in food chains. researchgate.netresearchgate.net Organisms possess metabolic pathways to transform and excrete these foreign compounds (xenobiotics). One such pathway is glycosylation, where a sugar molecule is attached to the contaminant to increase its water solubility and facilitate excretion.

2,4,6-Tribromophenyl β-D-Glucopyranoside can be considered a model for such a detoxified metabolite. Studying its stability, transport, and potential deconjugation (hydrolysis back to TBP) within an organism provides valuable information on the metabolic fate of brominated phenols. nih.gov For example, the bioaccumulation of TBP has been observed in various marine organisms, and understanding the dynamics of its glycosylated forms is key to comprehending its toxicokinetics within the food web. researchgate.netnih.gov

Contributions to Glycoscience and Glycosyl Transfer Research

This compound is a useful tool for fundamental studies in carbohydrate chemistry and biochemistry.

The hydrolysis of the glycosidic bond in 2,4,6-Tribromophenyl β-D-Glucopyranoside is a classic example of a glycopyranosyl transfer reaction, where the glucosyl moiety is transferred from the tribromophenoxy group to a water molecule. The mechanism of this transfer is highly dependent on factors such as pH. chemrxiv.org

Acidic Conditions : At low pH, the reaction proceeds via a specific acid-catalyzed mechanism. The endocyclic oxygen of the glucose ring is protonated, facilitating the departure of the 2,4,6-tribromophenol leaving group to form a transient oxocarbenium ion intermediate, which is then captured by water. chemrxiv.org

Neutral Conditions : In the neutral pH range, the reaction can occur via an uncatalyzed, dissociative mechanism, again involving an oxocarbenium-ion-like transition state. chemrxiv.org

Basic Conditions : Under basic conditions, the mechanism can shift. A direct bimolecular displacement (SN2-like) by a hydroxide (B78521) ion can occur. Alternatively, neighboring group participation by the deprotonated C2-hydroxyl group can lead to the formation of a 1,2-anhydro sugar (epoxide) intermediate, which is subsequently opened by hydroxide. chemrxiv.org

The highly substituted and electron-withdrawing nature of the 2,4,6-tribromophenyl group makes it a good leaving group, facilitating kinetic studies of these different mechanistic pathways. acs.org Such studies are fundamental to understanding the action of glycosidase enzymes, which have evolved to catalyze these same reactions with extraordinary efficiency. nih.gov The compound also serves as a substrate for investigating transglucosylation reactions, where the glucosyl moiety is transferred to an acceptor other than water. nih.gov

Designing Biologically Active Molecules Based on Glycoside Structures

The design of novel, biologically active molecules frequently utilizes existing natural product scaffolds, and glycoside structures are a particularly promising starting point. The covalent linkage of a sugar moiety to an aglycone, such as the 2,4,6-tribromophenol group in this case, can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic properties. Glycosylation can improve water solubility, facilitate transport across biological membranes, and modulate interactions with specific enzymes or receptors.

While research specifically focused on designing new molecules from 2,4,6-Tribromophenyl β-D-Glucopyranoside is not yet prevalent in the literature, its structure presents several avenues for hypothetical exploration. The tribrominated phenyl ring is a highly functionalized aglycone, and the bromine atoms could be sites for further chemical modification. The glucopyranoside unit itself offers multiple hydroxyl groups that can be selectively protected or functionalized to create derivatives with altered properties. The development of such derivatives could be guided by the known biological activities of other brominated phenols and glycosides, which have been investigated for antimicrobial, antifungal, and anticancer properties. mdpi.comuac.pt For instance, the general approach of modifying glycoside structures has been used to create surfactants and compounds with potential anticancer properties. mdpi.com

Advanced Theoretical and Computational Approaches

Modern chemical research increasingly relies on theoretical and computational methods to complement experimental work. These approaches can provide deep insights into reaction mechanisms, predict molecular properties, and guide the design of new experiments, saving both time and resources.

Computational Modeling of Reaction Transition States

Understanding the mechanism of glycosidic bond formation and cleavage is fundamental to carbohydrate chemistry. Computational modeling of reaction transition states allows researchers to visualize the highest-energy point along a reaction coordinate, providing critical information about the reaction's feasibility, rate, and stereochemical outcome. Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for calculating the energies and geometries of these transient states.

For phenyl glycosides, computational studies can elucidate the influence of substituents on the aromatic ring on the stability of the glycosidic bond. For example, kinetic and computational approaches have been used to understand the differences in reactivity for the cleavage of glycosidic bonds in phenyl β-D-glucoside and xyloside under basic conditions. acs.org Although no specific computational studies modeling the reaction transition states of 2,4,6-Tribromophenyl β-D-Glucopyranoside have been identified in the available literature, such research would be a valuable future direction. Modeling could help predict its stability under various pH conditions and its reactivity as a glycosyl donor in synthetic applications.

Prediction of Metabolic Pathways and Products

The most significant body of research involving 2,4,6-Tribromophenyl β-D-Glucopyranoside is in the context of xenobiotic metabolism. Studies on the biotransformation of 2,4,6-tribromophenol (2,4,6-TBP) in rice plants have identified glycosylation as a major Phase II metabolic pathway. nih.govnih.gov In this process, UDP-glucosyltransferase enzymes catalyze the conjugation of glucose to the hydroxyl group of 2,4,6-TBP, forming 2,4,6-Tribromophenyl β-D-Glucopyranoside. nih.gov

This glycosylation step is crucial as it marks the parent compound for further metabolic processing. nih.gov Research has shown that 2,4,6-Tribromophenyl β-D-Glucopyranoside (identified as TP490 in metabolic studies) is a key intermediate that can be subsequently converted into other conjugates. nih.gov These sequential conversions include acetylation, malonylation, and further glycosylation, leading to a variety of more complex and polar metabolites that can be more easily sequestered or excreted by the plant. nih.gov

A study hydroponically exposing rice plants to 2,4,6-tribromophenol found that 99.2% of the parent compound was metabolized after five days, resulting in the identification of forty different transformation products. nih.govnih.gov Of these, 31 were Phase II metabolites, with 2,4,6-Tribromophenyl β-D-Glucopyranoside being the most abundant initial glycosylation conjugate. nih.govnih.gov The formation of this glucoside is a critical step that facilitates further conjugation reactions within the plant's metabolic network. nih.gov

The predicted metabolic transformations of 2,4,6-Tribromophenyl β-D-Glucopyranoside in rice are summarized in the table below.

| Precursor Compound | Metabolic Process | Resulting Product(s) |

| 2,4,6-Tribromophenol | Glycosylation | 2,4,6-Tribromophenyl β-D-Glucopyranoside |

| 2,4,6-Tribromophenyl β-D-Glucopyranoside | Acetylation | Acetylated glucoside conjugate (TP532) |

| 2,4,6-Tribromophenyl β-D-Glucopyranoside | Malonylation | Malonylated glucoside conjugate (TP576) |

| 2,4,6-Tribromophenyl β-D-Glucopyranoside | Further Glycosylation | Diglycoside conjugates (TP622, TP652) |

Q & A

Q. What are the standard synthetic routes for 2,4,6-Tribromophenyl β-D-Glucopyranoside, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves glycosylation of a peracetylated glucose donor (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) with 2,4,6-tribromophenol under acidic catalysis. Boron trifluoride etherate (BF₃·OEt₂) is a common catalyst for such reactions, promoting the formation of the β-anomer by stabilizing the oxocarbenium ion intermediate . Key steps include:

- Acetylation of Glucose: Protect hydroxyl groups via acetylation to prevent side reactions.

- Glycosylation: React the acetylated glucose with 2,4,6-tribromophenol in anhydrous dichloromethane under BF₃ catalysis.

- Deprotection: Remove acetyl groups using alkaline hydrolysis (e.g., NaOMe/MeOH).

- Optimization: Monitor reaction progress via TLC and adjust catalyst concentration (0.5–1.0 equiv.) to balance reaction rate and by-product formation. Excess phenol (1.2–1.5 equiv.) improves yield by driving the reaction to completion .

Q. How is the purity and structural integrity of 2,4,6-Tribromophenyl β-D-Glucopyranoside confirmed post-synthesis?

Methodological Answer:

- Chromatography: Use TLC (silica gel, ethyl acetate/hexane) to assess purity and HPLC (C18 column, acetonitrile/water gradient) for quantitative analysis .

- Spectroscopy: Confirm structure via ¹H/¹³C NMR. Key signals include the anomeric proton (δ 4.8–5.2 ppm, doublet, J = 7–8 Hz for β-configuration) and aromatic protons (δ 7.5–8.0 ppm for tribromophenyl) .

- Mass Spectrometry: High-resolution MS (ESI or MALDI) verifies molecular weight (expected [M+Na]⁺ ≈ 581.8 Da for C₁₂H₁₃Br₃O₆) .

Advanced Research Questions

Q. How can researchers design experiments to assess the glycosidase inhibitory activity of 2,4,6-Tribromophenyl β-D-Glucopyranoside?

Methodological Answer:

- Enzyme Assay Design: Use a chromogenic or fluorogenic assay. For example, incubate the compound with α/β-glucosidases and monitor hydrolysis via UV-Vis (e.g., release of 2,4,6-tribromophenol at λ = 300–400 nm) .

- Kinetic Parameters: Determine Km and Vmax using Lineweaver-Burk plots. Compare with analogs (e.g., 4-nitrophenyl glucopyranosides) to evaluate substituent effects. Bromine’s electron-withdrawing nature may lower Km by enhancing leaving-group ability .

- Inhibition Studies: Test competitive inhibition by varying substrate concentrations in the presence of a fixed inhibitor dose. IC₅₀ values quantify potency .

Q. What analytical strategies resolve contradictions in reported enzymatic kinetic data for halogenated phenyl glucopyranosides?

Methodological Answer: Contradictions often arise from differences in enzyme sources, assay conditions, or substituent electronic effects. To address this:

- Standardize Conditions: Use recombinant enzymes (e.g., E. coli β-glucosidase) and buffer systems (pH 5.0–6.5 for lysosomal enzymes) to minimize variability .

- Electronic Effect Analysis: Correlate kinetic parameters with Hammett constants (σ) of substituents. Bromine (σ = +0.23) may enhance hydrolysis rates compared to nitro (σ = +0.78) or chloro (σ = +0.47) groups .

- Molecular Docking: Perform in silico studies to visualize interactions between the tribromophenyl group and enzyme active sites. Tools like AutoDock Vina can predict binding affinities .

Q. How can researchers mitigate competing side reactions during the synthesis of 2,4,6-Tribromophenyl β-D-Glucopyranoside?

Methodological Answer:

- Control Acidity: Use BF₃·OEt₂ in sub-stoichiometric amounts (0.3–0.5 equiv.) to minimize acid-catalyzed degradation of the sugar moiety .

- Temperature Modulation: Conduct reactions at 0–5°C to reduce β-elimination or anomerization .

- By-Product Identification: Employ LC-MS to detect side products (e.g., orthoester formation). Purify via flash chromatography (silica gel, gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.